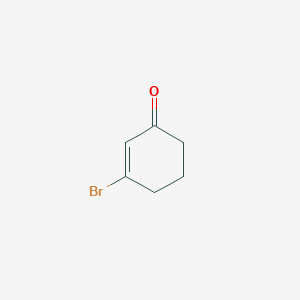

3-Bromocyclohex-2-enone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSMYYHGYVHWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450018 | |

| Record name | 3-Bromocyclohex-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56671-81-9 | |

| Record name | 3-Bromocyclohex-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromocyclohex-2-enone from 1,3-Cyclohexanedione

This guide provides a comprehensive overview of a modern and efficient method for the synthesis of 3-Bromocyclohex-2-enone, a valuable intermediate in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield, safe, and reproducible transformation. The focus is on the conversion of 1,3-cyclohexanedione using a triphenylphosphine and carbon tetrabromide reagent system, which offers significant safety and handling advantages over traditional brominating agents.

Introduction: The Strategic Importance of this compound

This compound is a versatile chemical building block. The presence of the α,β-unsaturated ketone system, combined with a reactive vinyl bromide moiety, allows for a wide array of subsequent chemical modifications. The bromine atom is susceptible to nucleophilic displacement, enabling the introduction of various functional groups such as amines, thiols, and alkoxides.[1] This reactivity makes it a key precursor in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.

The starting material, 1,3-cyclohexanedione, is a readily available and inexpensive cyclic dicarbonyl compound. In solution, it exists in equilibrium with its more stable enol tautomer, 3-hydroxycyclohex-2-en-1-one.[2] This inherent tautomerism is the cornerstone of its reactivity, as the enol form provides the nucleophilic center required for the transformation into the target vinyl bromide.

Mechanistic Rationale: The Appel-type Bromination of an Enol

The conversion of the hydroxyl group of an enol to a bromide is conceptually similar to the Appel reaction, which transforms alcohols into alkyl halides. The chosen method employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), a combination that generates a potent electrophilic brominating agent in situ. This approach circumvents the need for hazardous and difficult-to-handle reagents like liquid bromine.[3]

The reaction proceeds through several key steps:

-

Activation: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms of carbon tetrabromide. This displaces the tribromomethanide anion (CBr₃⁻) and forms the bromotriphenylphosphonium bromide ion pair, [Ph₃P-Br]⁺Br⁻. This phosphonium salt is the primary electrophilic bromine source.

-

Nucleophilic Attack: The enol tautomer of 1,3-cyclohexanedione acts as the nucleophile. The electron-rich oxygen atom of the enol attacks the electrophilic bromine of the bromotriphenylphosphonium cation.

-

Intermediate Formation: This attack forms an oxonium intermediate.

-

Collapse and Product Formation: The intermediate collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃PO), a major thermodynamic driving force for the reaction. This concerted step results in the formation of the desired this compound and the Ph₃PO byproduct.

Sources

3-Bromocyclohex-2-enone chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromocyclohex-2-enone

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional chemical intermediate of significant interest in modern organic synthesis.[1] Its structure, featuring a halogenated α,β-unsaturated ketone system, provides two distinct and highly tunable reactive sites.[1][2] This guide offers a comprehensive exploration of the physicochemical properties, spectroscopic signatures, synthesis, and diverse reactivity of this compound. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic substitutions, conjugate additions, and cycloaddition reactions, providing field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₇BrO, is a halogenated cyclic ketone.[1][2] The molecule's architecture is defined by a six-membered ring containing a conjugated enone system and a vinyl bromide. This unique arrangement of functional groups is the source of its versatile reactivity, making it a valuable building block for constructing complex molecular frameworks.[1][2] The electron-withdrawing nature of the carbonyl group influences the electronic properties of the conjugated system, rendering the β-carbon susceptible to nucleophilic attack, while the bromine atom serves as an excellent leaving group in substitution reactions.[2]

Physical and Chemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrO | [1][3] |

| Molecular Weight | 175.02 g/mol | [1] |

| CAS Number | 56671-81-9 | [2] |

| Boiling Point | 215.2 °C at 760 mmHg | [3] |

| Density | 1.611 g/cm³ | [3] |

| Flash Point | 93.9 °C | [3] |

| Refractive Index | 1.561 | [3] |

| LogP | 2.018 | [3] |

Spectroscopic Profile

Structural elucidation of this compound and its derivatives relies heavily on spectroscopic analysis.

-

¹H NMR Spectroscopy : In a typical CDCl₃ solvent, the proton spectrum exhibits a characteristic downfield signal for the vinyl proton (H2) at approximately 7.42 ppm, appearing as a triplet with a coupling constant (J) of 4.5 Hz.[2] The adjacent methylene protons and other aliphatic protons resonate at higher fields.

-

¹³C NMR Spectroscopy : The carbon spectrum provides clear signals for the distinct carbon environments within the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C=O) | 191.4 |

| C2 (=CH) | 151.3 |

| C3 (-CBr) | 124.0 |

| C4 (-CH₂) | 28.5 |

| C5 (-CH₂) | 22.8 |

| C6 (-CH₂) | 38.5 |

| (Data sourced from Organic Syntheses Procedure)[2] |

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the conjugated ketone (typically around 1680 cm⁻¹) and the C=C stretch of the enone system (around 1600 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectral analysis shows a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Synthesis of this compound

While several synthetic routes exist, one of the most reliable and selective methods involves the transformation of 1,3-cyclohexanedione.[1][2] This approach avoids the regioselectivity issues associated with the direct bromination of cyclohexenone.

Synthesis from 1,3-Cyclohexanedione

A robust method for preparing this compound is the reaction of 1,3-cyclohexanedione with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1][2] This process is a variation of the Appel reaction, where the enol form of the dione is converted to the vinyl bromide.[2] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

-

System Setup: A three-necked, oven-dried, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), and a thermometer.

-

Reagents:

-

1,3-Cyclohexanedione

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous organic solvent (e.g., Dichloromethane or Benzene)

-

-

Procedure:

-

To the reaction flask, add 1,3-cyclohexanedione (1.0 equiv), triphenylphosphine (1.1 equiv), and the anhydrous solvent.

-

Stir the mixture at room temperature to ensure dissolution.

-

Carefully add carbon tetrabromide (1.1 equiv) portion-wise to the solution. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the desired temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 3 hours) or until TLC analysis indicates the consumption of the starting material.[3]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified, typically by column chromatography on silica gel or via reduced pressure distillation, to yield pure this compound.[1]

-

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a powerful synthon.[2] Reactions can be directed at the vinyl bromide (C3 position) or the enone system (C1-C2-C3).

Nucleophilic Substitution at the C3 Position

The bromine atom at the C3 position is readily displaced by a wide variety of nucleophiles, providing a straightforward route to diverse 3-substituted cyclohex-2-enone derivatives.[2] This reactivity is central to its role as a versatile building block.

Caption: Nucleophilic substitution at the C3 position.

Common Nucleophiles and Products:

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or secondary amines | 3-Aminocyclohex-2-enones[2] |

| Thiols | Thiols (R-SH) | 3-(Alkyl/Aryl)sulfanylcyclohex-2-enones[2] |

| Alkoxides | Phenols + base (e.g., K₂CO₃) | 3-(Aryloxy)cyclohex-2-enones[2] |

Conjugate Addition to the Enone System

The α,β-unsaturated ketone moiety is a classic Michael acceptor. Nucleophiles can attack the electrophilic β-carbon (C1 position) in a 1,4-conjugate addition fashion.[4]

-

Mechanism: The nucleophile adds to the β-carbon, creating an enolate intermediate where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. Subsequent protonation yields the saturated ketone.[4]

-

Regioselectivity (1,4- vs. 1,2-addition): The choice of nucleophile is critical. "Soft" nucleophiles, such as Gilman reagents (lithium diorganocopper compounds) and thiols, preferentially undergo 1,4-addition. "Hard" nucleophiles, like Grignard or organolithium reagents, are more likely to attack the "hard" electrophilic carbonyl carbon in a 1,2-addition.[4]

-

Temperature Dependence: Reaction temperature can significantly influence regioselectivity. Low temperatures often favor kinetically controlled pathways, potentially leading to higher selectivity.[1]

Cycloaddition Reactions

This compound and its derivatives are valuable partners in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions). It can act as a dienophile or be converted in situ into a reactive diene. For instance, elimination of HBr can generate a transient cyclohexadienone, which can then react with a dienophile. Research has shown that related bromo-enone systems can participate in cycloadditions with various dienes, such as cyclopentadiene and 2,3-dimethylbutadiene, often with good yields and stereoselectivity.[5]

Caption: General workflow for [4+2] cycloadditions.

Contemporary Applications in Research and Development

The unique reactivity of this compound has cemented its role as a key intermediate in the synthesis of complex molecules.

-

Natural Product Synthesis: It serves as a starting material for constructing the core structures of various natural products. For example, it has been used in photochemical cyclization reactions to synthesize dihydrophenanthrenones.

-

Medicinal Chemistry: The cyclohexenone scaffold is present in many biologically active compounds. The ability to easily functionalize the ring at multiple positions makes this compound a valuable template for creating compound libraries for drug discovery and screening.[1][2] Derivatives are actively being investigated for their therapeutic potential.[1][2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Hazard Statements:

-

Precautions: Handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a synthetically versatile and highly valuable reagent. Its bifunctional nature allows for selective transformations at either the vinyl bromide or the enone system, providing access to a vast array of complex and functionally diverse molecules. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in organic synthesis, from academic research to industrial-scale drug development.

References

-

This compound - LookChem . LookChem. Available at: [Link]

-

This compound | C6H7BrO | CID 10965038 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

a. Which reacts faster in an E2 reaction: 3-bromocyclohexene or Bromo cyc.. - Filo . Filo. Available at: [Link]

-

Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate - ResearchGate . ResearchGate. Available at: [Link]

-

Nucleophilic conjugate addition - Wikipedia . Wikipedia. Available at: [Link]

Sources

- 1. Buy this compound | 56671-81-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H7BrO | CID 10965038 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Bromocyclohex-2-enone: An In-depth Technical Guide

This guide provides a detailed analysis of the spectroscopic data for 3-Bromocyclohex-2-enone, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this compound. Our focus extends beyond mere data presentation to include the rationale behind the spectral features, thereby providing a comprehensive understanding of the molecule's electronic and structural properties.

Introduction: The Molecular Blueprint of this compound

This compound (C₆H₇BrO) is an α,β-unsaturated ketone, a class of compounds known for their unique reactivity and spectroscopic characteristics.[1] The presence of a bromine atom on the double bond further influences its electronic environment and reactivity, making a thorough spectroscopic analysis essential for its unambiguous identification and for predicting its behavior in chemical reactions. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a complete structural and electronic picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of organic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Data Acquisition: Place the prepared sample in a 5 mm NMR tube and acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to obtain ¹H and ¹³C{¹H} spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic proton and the three methylene groups in the cyclohexene ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom, as well as by anisotropic effects from the π-systems.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 6.4 | t | ~ 4.0 |

| H-4 | ~ 2.8 | t | ~ 6.5 |

| H-5 | ~ 2.1 | m | - |

| H-6 | ~ 2.5 | t | ~ 6.0 |

-

H-2 (Vinylic Proton): This proton, being on the double bond and adjacent to the bromine atom, is expected to appear significantly downfield. Its multiplicity as a triplet arises from coupling to the two neighboring protons on C-4.

-

H-4 (Allylic Protons): These protons are adjacent to the double bond and are deshielded, appearing as a triplet due to coupling with the protons on C-5.

-

H-5 (Methylene Protons): These protons are expected to be in a more typical aliphatic region and will likely appear as a multiplet due to coupling with the protons on C-4 and C-6.

-

H-6 (α-Carbonyl Protons): The protons on the carbon alpha to the carbonyl group are deshielded and are expected to be a triplet due to coupling with the protons on C-5.[3]

Caption: Key ¹H-¹H coupling interactions in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~ 191.4 |

| C-2 | ~ 151.3 |

| C-3 (C-Br) | ~ 124.0 |

| C-4 | ~ 36.0 |

| C-5 | ~ 22.0 |

| C-6 | ~ 37.0 |

-

C-1 (Carbonyl Carbon): The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift.[3]

-

C-2 and C-3 (Olefinic Carbons): These sp² hybridized carbons appear in the olefinic region. C-3, being directly attached to the electronegative bromine, is shifted to a higher field (more shielded) compared to C-2.

-

C-4, C-5, and C-6 (Aliphatic Carbons): These sp³ hybridized carbons appear in the upfield region of the spectrum. C-6, being alpha to the carbonyl group, is the most deshielded among the aliphatic carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a liquid or solid sample is as follows:

-

Sample Preparation (Neat Liquid/Solid Film): A small drop of the neat liquid or a solution of the solid in a volatile solvent is placed between two potassium bromide (KBr) plates to form a thin film.[4]

-

Data Acquisition: The KBr plates are placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the α,β-unsaturated ketone and the carbon-bromine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 | C-H stretch (sp²) | Vinylic C-H |

| ~ 2950-2850 | C-H stretch (sp³) | Aliphatic C-H |

| ~ 1680 | C=O stretch (conjugated) | α,β-Unsaturated Ketone |

| ~ 1600 | C=C stretch | Alkene |

| ~ 650 | C-Br stretch | Alkyl Halide |

-

C=O Stretch: The conjugation of the carbonyl group with the double bond lowers the stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹). This is a key diagnostic peak.[5]

-

C=C Stretch: The carbon-carbon double bond stretch is also observed, though it may be weaker than the carbonyl stretch.

-

C-Br Stretch: The carbon-bromine bond gives rise to a characteristic absorption in the fingerprint region of the spectrum.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and deducing structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for EI-MS analysis is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[7]

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.[8]

-

Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is detected.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine and predictable fragmentation pathways.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 174 & 176 | [C₆H₇BrO]⁺• (Molecular Ion) | Presence of two peaks with ~1:1 intensity ratio, separated by 2 m/z units, is characteristic of a bromine atom.[2][9] |

| 95 | [M - Br]⁺ | Loss of a bromine radical. |

| 67 | [C₅H₇]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - Br]⁺ fragment. |

-

Molecular Ion (M⁺•): Due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion will appear as a pair of peaks (M⁺• and [M+2]⁺•) of almost equal intensity.[2][9] The calculated monoisotopic mass is 173.96803 Da.[10][11]

-

Fragmentation Pattern: A common fragmentation pathway for α,β-unsaturated ketones involves the loss of a bromine radical to form a stable acylium ion. Subsequent loss of a neutral carbon monoxide molecule is also a characteristic fragmentation.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The data from these techniques are mutually supportive, with ¹H and ¹³C NMR elucidating the carbon-hydrogen framework, IR spectroscopy identifying the key functional groups, and mass spectrometry confirming the molecular weight and providing insights into the molecule's stability and fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and facilitating its use in further research and development.

References

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

University of Calgary. (n.d.). Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Fiveable. (2025, September). α,β-unsaturated ketones. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 3-Bromocyclohex-2-en-1-ol. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 3-Bromocyclohexene. [Link]

-

MDPI. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

PubChemLite. (2025). This compound (C6H7BrO). [Link]

-

Cooperative Institute for Research in Environmental Sciences. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

3M Environmental Laboratory. (n.d.). Analysis of Organic Analytes in Solvent by GC/MS. [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C6H7BrO | CID 10965038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

CAS number 56671-81-9 properties and suppliers

An In-Depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties, Synthesis, and Applications in Drug Development

A Note on Chemical Identification: Initial inquiries referencing CAS number 56671-81-9 lead to the compound 3-Bromocyclohex-2-enone. However, for professionals in drug development, the structurally distinct and highly relevant intermediate, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is often the intended subject of investigation. Extensive chemical database cross-referencing indicates that the correct CAS number for the latter is 73963-42-5. This guide will focus on this key pharmaceutical intermediate.

Introduction

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical starting material in the synthesis of various pharmaceuticals, most notably Cilostazol.[1] Its molecular architecture, featuring a tetrazole ring coupled with a cyclohexyl group and a reactive chlorobutyl side chain, renders it a versatile building block in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary application as a precursor to Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor.

Physicochemical Properties

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is typically a white to off-white crystalline solid.[2][3] A summary of its key physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [4] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [4] |

| Molecular Weight | 242.75 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 49-52 °C | [2][3] |

| Boiling Point | 425.2 ± 24.0 °C (Predicted) | [3][5] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2] |

| pKa (Predicted) | 1.23 ± 0.10 | [2][3] |

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis of this tetrazole derivative is a multi-step process that is crucial for ensuring high purity and yield for pharmaceutical manufacturing.

Synthetic Pathway Overview

The general synthetic route involves the formation of an amide followed by a cyclization reaction to create the tetrazole ring.

Detailed Experimental Protocol

A common synthetic method involves the following steps:[6][7]

-

Amide Formation: 5-chlorovaleronitrile and cyclohexanol are reacted in the presence of concentrated sulfuric acid. The molar ratio of 5-chlorovaleronitrile to cyclohexanol is typically in the range of 1:1 to 1:2. The reaction is carried out at a temperature between 5-50 °C for 1-5 hours to yield 5-chloro-N-cyclohexyl valeramide.[7]

-

Cyclization: The resulting 5-chloro-N-cyclohexyl valeramide is then treated with phosphorus pentachloride. Following this, an azide cyclization reagent, such as trimethylsilyl azide, is added to facilitate the formation of the tetrazole ring. This reaction is typically conducted at temperatures ranging from 0 °C to 80 °C for 2-12 hours.[7] The use of trimethylsilyl azide is considered a safer and more environmentally friendly alternative to hydrazoic acid or sodium azide.[7]

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water. The organic phase is then separated, washed, and the solvent is removed under reduced pressure to yield the final product, 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, with a molar yield of approximately 93%.[6]

Application in Drug Development: Synthesis of Cilostazol

The primary and most significant application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is its role as a key intermediate in the synthesis of Cilostazol.[1] Cilostazol is a medication used to alleviate the symptoms of intermittent claudication in patients with peripheral arterial disease.[1] It functions as a phosphodiesterase III A (PDE3A) inhibitor, which leads to antithrombotic, vasodilatory, and cardiotonic effects.[1][8]

Cilostazol Synthesis Workflow

The synthesis of Cilostazol from 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole generally involves the alkylation of a quinolinone derivative.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may be classified as a flammable solid and can cause skin and serious eye irritation.[4][9]

-

Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P264 (Wash face, hands and any exposed skin thoroughly after handling), P332 + P313 (If skin irritation occurs: Get medical advice/attention), P337 + P313 (If eye irritation persists: Get medical advice/attention).[10]

Personal Protective Equipment (PPE)

When handling this compound, it is recommended to use:

-

Eye Protection: Tightly fitting safety goggles.[11]

-

Hand Protection: Chemical-impermeable gloves.[11]

-

Skin and Body Protection: Protective clothing.[11]

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a suitable respirator.[11]

In case of fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[10]

Suppliers

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is available from a number of chemical suppliers who specialize in pharmaceutical intermediates and fine chemicals. Some of the suppliers include:

-

NINGBO INNO PHARMCHEM CO.,LTD.[1]

-

TCI Chemicals

-

Biosynth Carbosynth[3]

-

TRC[3]

-

Xiamen AmoyChem Co., Ltd.[5]

-

Henan Lihao Chem Plant Limited[5]

-

WUHAN FORTUNA CHEMICAL CO., LTD.[3]

-

Hebei Chuanghai Biotechnology Co., Ltd.[3]

It is important to obtain a certificate of analysis (CoA) from the supplier to ensure the purity and quality of the compound for research and development purposes.

Conclusion

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Cilostazol. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and drug development professionals. The synthetic routes are well-established, allowing for the production of high-purity material necessary for the manufacturing of active pharmaceutical ingredients. As research into new therapeutic agents continues, the demand for such versatile chemical building blocks is likely to remain strong.

References

- Vertex AI Search. (2025, March 6). 5-(4-Chlorobutyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications.

- Guidechem. This compound 56671-81-9 wiki.

- Pharmaffiliates. Product Name : 5-(4-Chlorobutyl)-1-cyclohexyl-d4-tetrazole.

- Toronto Research Chemicals. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole - SAFETY DATA SHEET.

- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 5-(4- Chlorobutyl)-1-cyclohexyl-1H-tetrazole.

- PubChem. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739.

- ChemicalBook. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis.

- Google Patents. N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.

- Smolecule. Buy this compound | 56671-81-9.

- Google Patents. Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.

- ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole.

- Biosynth. 3-Bromocyclohex-2-en-1-one | 56671-81-9 | GCA67181.

- Sigma-Aldrich. 3-bromocyclohex-2-en-1-one | 56671-81-9.

- PrepChem.com. Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

- Aaron Chemicals. Safety Data Sheet.

- Dayang Chem (Hangzhou) Co.,Ltd. Chemical-Suppliers.

- Leap Chem Co., Ltd. Chemical-Suppliers.

- Benchchem. This compound | 56671-81-9.

- Watson International Ltd. This compound CAS NO.56671-81-9.

- LookChem. This compound.

- Echemi. 1-Cyclohexyl-5-(4-Chlorobutyl)-1,2,3,4-Tetrazole.

- ChemicalBook. (2025, August 26). 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5.

- chemBlink. CAS # 56671-81-9, this compound.

- Mol-Instincts. This compound C6H7BrO, Formula ....

- Biosynth. (2020, July 23). Safety Data Sheet.

- Niksan Pharmaceutical. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Manufacturer in Ankleshwar.

- Benchchem. Buy Clobenpropit dihydrobromide (EVT-345813) | 145231-35-2.

- PharmaCompass.com. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- TCI Chemicals. 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | 73963-42-5.

- Fisher Scientific. (2010, March 4). SAFETY DATA SHEET.

- United Chemical Technologies (UCT). (2016, March 7). Safety Data Sheet.

- PubMed. Case studies in current drug development: 'glycylcyclines'.

- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.

- Fisher Scientific. (2014, July 21). SAFETY DATA SHEET.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 7. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. biosynth.com [biosynth.com]

- 10. chemdmart.com [chemdmart.com]

- 11. chemicalbook.com [chemicalbook.com]

The Strategic Utility of 3-Bromocyclohex-2-enone: A Versatile Synthon in Modern Organic Synthesis

Abstract

3-Bromocyclohex-2-enone, a halogenated cyclic ketone, has emerged as a highly versatile and powerful building block in the lexicon of synthetic organic chemistry.[1][2] Its unique structural arrangement, featuring a conjugated enone system and a vinyl bromide moiety, bestows upon it a dual reactivity profile that enables a diverse array of chemical transformations.[1] This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its utility in nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, Michael additions, and cycloadditions. Furthermore, this guide will showcase its application in the synthesis of complex molecular architectures, underscoring its significance in the construction of natural products and pharmaceutically relevant compounds.

Introduction: Unveiling a Privileged Scaffold

Cyclic enones are fundamental components in a myriad of natural products and biologically active molecules. The strategic introduction of a halogen, such as bromine, into the cyclohexenone framework significantly enhances its synthetic utility by providing a reactive handle for a wide range of functionalization reactions. This compound, with its chemical formula C₆H₇BrO, is a prime example of such a scaffold.[2] The conjugation of the bromine atom with the carbonyl group influences the electronic properties of the molecule, rendering the β-carbon susceptible to nucleophilic attack and the bromine atom an excellent leaving group in substitution reactions. This inherent reactivity makes it an invaluable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₇BrO | [3] |

| Molecular Weight | 175.02 g/mol | [3] |

| CAS Number | 56671-81-9 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 78-82 °C at 1 mmHg | [4] |

Synthesis of this compound: A Practical Approach

A reliable and scalable synthesis of this compound is crucial for its widespread application. One of the most efficient and commonly employed methods involves the reaction of 1,3-cyclohexanedione with triphenylphosphine and carbon tetrabromide.[1][2][4] This method is advantageous as it avoids the use of hazardous liquid bromine and utilizes readily available and cost-effective starting materials.[4]

Mechanistic Rationale

The reaction is believed to proceed through the formation of a phosphonium salt from the reaction of triphenylphosphine and carbon tetrabromide. The enol form of 1,3-cyclohexanedione then acts as a nucleophile, attacking the phosphonium species. Subsequent rearrangement and elimination steps, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, lead to the formation of the thermodynamically favored conjugated enone system of this compound.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol

A representative procedure adapted from a patented synthesis.[4]

-

To a solution of carbon tetrabromide (2.0 eq.) in cyclohexane, add 1,3-cyclohexanedione (1.0 eq.) and triphenylphosphine (2.0 eq.) under an inert atmosphere (e.g., Argon).

-

Stir the reaction mixture at 25-30 °C for 8 hours.

-

Filter the reaction mixture and wash the filter cake with n-hexane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation (b.p. 78-82 °C, 1 mmHg) to afford this compound as a colorless liquid (yield: ~92%).

Key Reactions and Mechanistic Insights

The synthetic versatility of this compound stems from its ability to participate in a wide range of chemical transformations. This section will detail the most significant reactions, providing mechanistic explanations and representative protocols.

Nucleophilic Substitution: Gateway to Functional Diversity

The vinyl bromide moiety in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a diverse array of functional groups at the 3-position.[1] This reactivity is a cornerstone of its utility as a building block.

Mechanism: The reaction typically proceeds via an SN2' mechanism, where the nucleophile attacks the β-carbon of the enone system, leading to a conjugated addition. This is followed by the elimination of the bromide ion to afford the substituted product.

Caption: Nucleophilic substitution mechanism.

A wide range of nucleophiles can be employed in this reaction, including amines, thiols, and alkoxides, leading to the formation of 3-amino-, 3-thio-, and 3-alkoxycyclohex-2-enones, respectively.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

The vinyl bromide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura reaction couples this compound with organoboron compounds, typically arylboronic acids, to furnish 3-arylcyclohex-2-enones.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Mechanism: The catalytic cycle involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Suzuki-Miyaura coupling catalytic cycle.

Representative Protocol: A general procedure for Suzuki-Miyaura coupling of aryl halides.[6]

-

In a reaction vessel, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%).

-

Add a suitable solvent, for example, a mixture of toluene and water.

-

Add a base, such as K₂CO₃ (2 mmol).

-

Heat the mixture under an inert atmosphere with stirring until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene.[7][8] This reaction is a powerful tool for the construction of complex olefinic structures.

Mechanism: The catalytic cycle of the Heck reaction is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the vinyl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and regeneration of the Pd(0) catalyst.[7][9]

Representative Protocol: A general procedure for the Heck reaction.[10]

-

In a reaction vial, add this compound (1 equiv.), a phase-transfer catalyst such as Et₄NCl (3 equiv.), a base like AcONa (2.5 equiv.), and a palladium catalyst, for instance, Pd EnCat®40 (0.8 mol%).

-

Add a suitable solvent (e.g., ethanol) and the alkene (1 equiv.).

-

Heat the reaction mixture, for example, using microwave irradiation at 140°C for 30 minutes.

-

After completion, cool the reaction mixture and perform a suitable workup and purification.

Michael Addition: Conjugate Addition Strategies

The electron-deficient β-carbon of the enone system in this compound makes it an excellent Michael acceptor.[11] This allows for the 1,4-conjugate addition of a wide range of soft nucleophiles, such as enolates, amines, and thiols, leading to the formation of more complex cyclohexanone derivatives.

Mechanism: The Michael addition is a thermodynamically controlled reaction that proceeds via the attack of a resonance-stabilized carbanion (or other soft nucleophile) on the β-carbon of the α,β-unsaturated carbonyl system.

Representative Protocol: A general procedure for the Michael addition of a 1,3-dicarbonyl compound.[12]

-

To a solution of the 1,3-dicarbonyl compound (Michael donor) in a suitable solvent, add a base (e.g., triethylamine) at room temperature to generate the enolate.

-

Add this compound (Michael acceptor) to the reaction mixture.

-

Stir the reaction until completion (monitored by TLC).

-

Perform an acidic workup to neutralize the base and then extract the product with an organic solvent.

-

Purify the product by column chromatography.

Cycloaddition Reactions: Building Ring Systems

This compound can participate in various cycloaddition reactions, providing access to complex polycyclic frameworks. A notable example is the [3+2] cycloaddition with nitrile oxides to form isoxazoline-fused cyclohexanones.[13]

Mechanism: The [3+2] cycloaddition is a type of pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the double bond of the enone) to form a five-membered heterocyclic ring. The regioselectivity of the reaction is governed by both steric and electronic factors.[13]

Representative Protocol: A general procedure for the in-situ generation of nitrile oxides and subsequent cycloaddition.[13]

-

Generate the nitrile oxide in situ from the corresponding aldoxime using an oxidizing agent (e.g., NaCl, Oxone, and Na₂CO₃).

-

Add this compound to the reaction mixture containing the in-situ generated nitrile oxide.

-

Stir the reaction at room temperature until the cycloaddition is complete.

-

Perform a standard aqueous workup and extract the product.

-

Purify the resulting isoxazoline derivative by column chromatography.

Applications in the Synthesis of Complex Molecules

The diverse reactivity of this compound has been harnessed in the total synthesis of several complex natural products and pharmaceutically important molecules.

Synthesis of Echinopines

Echinopines are a class of sesquiterpenoids with a unique and complex carbocyclic framework. While the provided search results on the total synthesis of Echinopine B do not directly start from this compound, they do utilize a cyclohexenone derivative that is conceptually similar.[14] The strategies employed in these syntheses, such as intramolecular cyclopropanation and cyclopentannulation, highlight the potential of functionalized cyclohexenones as key starting materials for constructing intricate molecular architectures.[14][15][16] A plausible synthetic approach towards the core of echinopines could involve the elaboration of this compound through a series of cross-coupling and cycloaddition reactions to build the requisite ring systems.

Potential Pharmaceutical Applications

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. For instance, it is a key starting material for the synthesis of the cardiovascular drug Valsartan.[4] The ability to introduce diverse functionalities onto the cyclohexenone ring through the reactions discussed above allows for the generation of libraries of compounds for drug discovery programs. The palladium-catalyzed direct γ-C(sp³)–H arylation of related β-alkoxy cyclohexenones has been shown to enable the facile synthesis of cannabidiol (CBD)-like compounds with potential anti-proliferative effects.[17]

Conclusion

This compound has proven to be a remarkably versatile and powerful building block in organic synthesis. Its dual reactivity, stemming from the conjugated enone system and the vinyl bromide moiety, provides a rich platform for a wide array of chemical transformations. From nucleophilic substitutions and palladium-catalyzed cross-couplings to Michael additions and cycloadditions, this synthon offers chemists a reliable and efficient tool for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of natural products and pharmaceutical intermediates underscores its continued importance in both academic research and industrial drug development. As the demand for novel and complex molecules grows, the strategic application of this compound is poised to play an even more significant role in the future of organic synthesis.

References

-

The Vanderwal Synthesis of Echinopine B. Organic Chemistry Portal. [Link]

-

The [3+2]Cycloaddition Reaction. [Link]

- CN105218343B - Synthesis method of this compound - Google P

-

Heck reaction - Wikipedia. [Link]

-

Heck Reaction - Organic Chemistry Portal. [Link]

-

(PDF) Total Syntheses of Echinopines - ResearchGate. [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [Link]

-

Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Xu-2013-Total Syntheses of Echinopines - ResearchGate. [Link]

-

A synthesis of echinopine B - PubMed. [Link]

-

The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC - NIH. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

-

Syntheses of (+)-Echinopine A and B | Request PDF - ResearchGate. [Link]

-

3-Bromocyclohex-2-en-1-ol | C6H9BrO | CID 566108 - PubChem. [Link]

-

This compound | C6H7BrO | CID 10965038 - PubChem. [Link]

-

Heck Reaction - Chemistry LibreTexts. [Link]

-

Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Access to Functionalized Cyclohex-2-enones from a Multicomponent Cascade Reaction of Readily Available Alkynes, Ketones, and Ethyl Acetoacetate - PubMed. [Link]

-

[3 + 2] Cycloaddition of nitrile oxides to dichloropropenes and 1,3‐dichlorobut‐2‐ene: A regioselectivity issue | Request PDF - ResearchGate. [Link]

-

The [3 + 2] Nitrone–Olefin Cycloaddition Reaction | Request PDF - ResearchGate. [Link]

-

Intramolecular 1,3-dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-cycloaddition/retro-ene Mechanisms - PubMed. [Link]

-

Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10) - ResearchGate. [Link]

-

Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. [Link]

-

Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. [Link]

-

11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry. [Link]

-

Enzyme-Initiated Domino-(Cascade)-Reactions - Sciforum. [Link]

-

Michael addition and nucleophilic addition for the NH2–Nu strategy. - ResearchGate. [Link]

-

Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC - NIH. [Link]

-

8: Nucleophilic Substitution Reactions - Chemistry LibreTexts. [Link]

-

Domino reactions of chromones with activated carbonyl compounds - PubMed Central - NIH. [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. [Link]

-

(PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. [Link]

-

(PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - ResearchGate. [Link]

-

(PDF) The mechanisms of nucleophilic substitution in aliphatic compounds - ResearchGate. [Link]

-

ChemInform Abstract: Palladium-Catalyzed Three-Component Cyclization of 2-Bromocyclohex-1-enecarboxylic Acids with Carbon Monoxide and Arylhydrazines Leading to 2-Anilinohydroisoindoline-1,3-diones. | Request PDF - ResearchGate. [Link]

-

Domino Reaction of 3-Chlorochromones with Aminoheterocycles. Synthesis of Pyrazolopyridines and Benzofuropyridines and their Optical and Ecto-5'-nucleotidase Inhibitory Effects | Request PDF - ResearchGate. [Link]

-

A green and efficient Pd-free protocol for the Suzuki–Miyaura cross-coupling reaction using Fe3O4@APTMS@Cp2ZrClx(x = 0,… - OUCI. [Link]

-

Aliphatic Nucleophilic Substitution - Dalal Institute. [Link]

-

Domino Reaction of Aromatic Aldehydes and 1,3-Indanediones for Construction of Bicyclo[2.2.2]octanes and Dibenzo[ b, g]indeno[1',2':3,4]fluoreno[1,2- d]oxonines - PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 56671-81-9 [smolecule.com]

- 3. This compound | C6H7BrO | CID 10965038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105218343B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Vanderwal Synthesis of Echinopine B [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Regioselective Synthesis of 3-Bromocyclohex-2-enone

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

3-Bromocyclohex-2-enone is a highly versatile synthetic intermediate, prized for its utility in the construction of complex molecular architectures in both medicinal chemistry and materials science.[1] Its unique structure, featuring a halogenated α,β-unsaturated ketone, provides multiple reactive sites for a diverse range of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[2] However, the synthesis of this valuable building block is not without its challenges, particularly concerning the regioselective introduction of the bromine atom onto the cyclohexenone scaffold.

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on a reliable and high-yielding protocol starting from 1,3-cyclohexanedione. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for its selectivity, and contrast it with the challenges associated with the direct bromination of cyclohexenone. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated method for the preparation of this important synthetic intermediate.

Part 1: Mechanistic Insights into the Synthesis of this compound

The Preferred Route: Synthesis from 1,3-Cyclohexanedione

The synthesis of this compound from 1,3-cyclohexanedione is a widely adopted and reliable method that circumvents the regioselectivity issues of direct enone bromination.[2] This approach leverages the inherent reactivity of the dicarbonyl system to achieve specific bromination at the desired position. A common and effective method involves the use of triphenylphosphine and carbon tetrabromide, a variation of the Appel reaction.

The reaction proceeds through the enol form of 1,3-cyclohexanedione, which acts as a nucleophile. The triphenylphosphine and carbon tetrabromide first react to form a phosphonium salt. The enol then attacks this species, leading to the formation of an O-phosphonium intermediate. Subsequent rearrangement and elimination steps result in the formation of the stable this compound.

Caption: Synthesis of this compound from 1,3-cyclohexanedione.

The Challenge of Direct Electrophilic Bromination of Cyclohexenone

While the direct electrophilic bromination of cyclohex-2-enone appears to be a more straightforward approach, it is fraught with challenges, primarily the lack of regioselectivity.[2] The reaction can proceed via two main competing pathways: electrophilic addition to the double bond and substitution at the α-position to the carbonyl.

The electrophilic addition of bromine to the alkene typically proceeds through a cyclic bromonium ion intermediate.[3][4][5] Subsequent attack by a bromide ion leads to the formation of a dibrominated product.[4][6] Alternatively, under acidic conditions, the enol form of cyclohexenone can be brominated at the α-position. The presence of the carbonyl group deactivates the double bond towards electrophilic attack, making the reaction less facile than with simple alkenes. The result is often a mixture of 2-bromocyclohex-2-enone, this compound, and dibrominated adducts, making purification difficult and lowering the yield of the desired product.

Caption: Competing pathways in the direct bromination of cyclohexenone.

Part 2: A Validated Experimental Protocol for the Synthesis of this compound from 1,3-Cyclohexanedione

This protocol is based on a method that has been shown to be safe, mild, and high-yielding, avoiding the use of hazardous liquid bromine.[7]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | ≥97% | Sigma-Aldrich |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | ≥98% | Sigma-Aldrich |

| Carbon Tetrabromide | CBr₄ | 331.63 | ≥99% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Sigma-Aldrich |

| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - | High Purity | - |

Equipment Setup

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Thermometer or thermocouple

-

Inert gas inlet and bubbler

-

Heating mantle or oil bath

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Column chromatography setup or vacuum distillation apparatus

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with an inert gas inlet, and a thermometer, add 1,3-cyclohexanedione (e.g., 5.0 g, 1.0 eq.) and triphenylphosphine (e.g., 11.7 g, 1.0 eq.) to toluene (e.g., 30 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: In a separate flask, dissolve carbon tetrabromide (e.g., 17.7 g, 1.2 eq.) in toluene (e.g., 10 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes. Maintain the reaction temperature between 25-30 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 25-30 °C for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Filtration: Upon completion, cool the reaction mixture and quench by the slow addition of water. Filter the mixture to remove the precipitated triphenylphosphine oxide. Wash the filter cake with n-hexane.

-

Work-up: Combine the filtrate and the washings. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product can be purified by either column chromatography on silica gel or vacuum distillation (b.p. 78-82 °C at 1 mmHg) to yield this compound as a colorless liquid.[7]

Quantitative Data Summary

| Reactant/Reagent | Molar Ratio | Example Quantity |

| 1,3-Cyclohexanedione | 1.0 | 5.0 g |

| Triphenylphosphine | 1.0 - 4.0 | 11.7 g (1.0 eq.) |

| Carbon Tetrabromide | 1.0 - 3.0 | 17.7 g (1.2 eq.) |

| Product | ||

| This compound | Expected Yield: ~92% | ~9.2 g |

Characterization of this compound

| Technique | Expected Data |

| ¹H NMR | Spectral data can be found in publicly available databases.[8] |

| IR (Infrared Spectroscopy) | The C=O stretch of the α,β-unsaturated ketone is typically observed around 1680-1690 cm⁻¹. The C=C stretch of the enone system appears around 1598 cm⁻¹. The C-Br stretch is expected in the fingerprint region (600-800 cm⁻¹).[2] |

| Molecular Weight | 175.02 g/mol [8] |

| Appearance | Colorless liquid[7] |

Part 3: Field-Proven Insights and Troubleshooting

-

Moisture Sensitivity: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere.

-

Exothermic Reaction: The addition of the carbon tetrabromide solution can be exothermic. Slow, dropwise addition and temperature monitoring are crucial to maintain control of the reaction.

-

Purification: While vacuum distillation is an effective purification method for larger scales, column chromatography may be preferable for smaller scales to ensure high purity.

-

Byproduct Removal: The primary byproduct, triphenylphosphine oxide, is largely removed by filtration. However, traces may remain and can be removed during chromatography.

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or slightly increasing the equivalents of triphenylphosphine and carbon tetrabromide.

Part 4: Safety in Bromination Reactions

A thorough understanding and implementation of safety protocols are paramount when performing this synthesis.

Hazard Analysis of Reagents

-

Carbon Tetrabromide: Toxic and harmful if swallowed or inhaled. It is a suspected carcinogen.

-

Triphenylphosphine: Harmful if swallowed and can cause skin and eye irritation.

-

Toluene: Flammable liquid and vapor. It can cause skin and eye irritation and is harmful if inhaled.

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear heavy-duty, chemically resistant gloves (e.g., nitrile).[9]

-

Skin Protection: A lab coat should be worn at all times.

-

Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.

Emergency Procedures

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

-

Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Part 5: Conclusion and Future Outlook

The synthesis of this compound from 1,3-cyclohexanedione offers a reliable, high-yielding, and safe alternative to the direct bromination of cyclohexenone. The mechanistic insights provided in this guide highlight the chemical principles that underpin the success of this method. By following the detailed protocol and adhering to the safety guidelines, researchers can confidently prepare this versatile building block for their synthetic endeavors. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant applications in various fields of chemical science.

References

- Google Patents. "CN105218343B - Synthesis method of this compound." Google Patents.

-

Organic Syntheses. "Organic Syntheses Procedure." Organic Syntheses. Available at: [Link]

-

PubChem. "this compound | C6H7BrO | CID 10965038." PubChem. Available at: [Link]

-

Chemguide. "electrophilic addition - symmetrical alkenes and bromine." Chemguide. Available at: [Link]

-

SpectraBase. "3-Bromo-cyclohex-2-enone." SpectraBase. Available at: [Link]

-

Chemistry Stack Exchange. "Bromination of cyclohexene." Chemistry Stack Exchange. Available at: [Link]

-

Chemistry LibreTexts. "Reactions of Alkenes with Bromine." Chemistry LibreTexts. Available at: [Link]

-

LookChem. "this compound." LookChem. Available at: [Link]

-

YouTube. "Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism." YouTube. Available at: [Link]

-

RSC Education. "Handling liquid bromine and preparing bromine water | Demonstration." RSC Education. Available at: [Link]

-

CDC. "Bromine | Chemical Emergencies." CDC. Available at: [Link]

-

Slideshare. "Bromine handling and safety | DOCX." Slideshare. Available at: [Link]

-

PrepChem.com. "Preparation of 3-bromocyclohexene." PrepChem.com. Available at: [Link]

-

PubChem. "3-Bromocyclohex-2-en-1-ol | C6H9BrO | CID 566108." PubChem. Available at: [Link]

Sources

- 1. Buy this compound | 56671-81-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. CN105218343B - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. This compound | C6H7BrO | CID 10965038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 11. fishersci.com [fishersci.com]

physical characteristics of 3-Bromocyclohex-2-enone (boiling point, density)

An In-Depth Technical Guide to the Physical Characteristics of 3-Bromocyclohex-2-enone

Introduction: The Synthetic Utility of a Halogenated Enone

This compound is a halogenated cyclic ketone of significant interest to the synthetic organic chemist.[1] Its structure, featuring a six-membered ring with a ketone, a conjugated double bond, and a vinyl bromide, offers a unique combination of reactive sites.[1] This dual functionality makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2] The electron-withdrawing nature of the bromine atom polarizes the α,β-unsaturated system, influencing its reactivity towards both nucleophiles and electrophiles.[2] A thorough understanding of its core physical properties, such as boiling point and density, is paramount for its safe handling, purification, and effective use in multi-step syntheses. This guide provides a detailed examination of these characteristics, grounded in experimental data and their practical implications in a research setting.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These values are critical for procedural design, from reaction setup and solvent selection to post-reaction workup and purification.

| Property | Value | Conditions | Reference |

| Molecular Formula | C₆H₇BrO | [2][3] | |

| Molecular Weight | 175.02 g/mol | [2][3] | |

| Boiling Point | 215.2 °C | at 760 mmHg (atmospheric pressure) | [2][4] |

| 78-82 °C | at 1 mmHg (under vacuum) | [5] | |

| Density | 1.611 g/cm³ | [2][4] | |

| Flash Point | 93.9 °C | [2][4] | |

| CAS Number | 56671-81-9 | [2][3] |

Expert Analysis of Physical Characteristics

Boiling Point: The Rationale for Vacuum Distillation

The atmospheric boiling point of this compound is recorded at 215.2 °C.[2][4] However, subjecting organic molecules, particularly those with multiple functional groups, to such high temperatures carries a significant risk of thermal decomposition. The enone system, while conjugated, can be susceptible to polymerization or rearrangement reactions upon prolonged heating.

This is the primary driver for the common laboratory practice of purifying this compound via reduced pressure (vacuum) distillation. As documented, the boiling point drops dramatically to a range of 78-82 °C at a pressure of 1 mmHg.[5] Performing the distillation under vacuum allows the compound to vaporize at a much lower, non-destructive temperature, preserving its structural integrity and ensuring high purity of the collected fractions. This choice is not merely for convenience; it is a critical step to prevent yield loss and the formation of impurities that could complicate subsequent synthetic steps.

Density: Implications for Reaction and Workup

With a density of 1.611 g/cm³, this compound is substantially denser than water.[2][4] This property has direct practical implications during the aqueous workup phase of a reaction. When partitioning the reaction mixture with water and an immiscible organic solvent (like diethyl ether or ethyl acetate, which are less dense than water), the layer containing the brominated product will depend on the solvent used. If a solvent denser than water (e.g., dichloromethane) is used, the organic layer will be at the bottom. Conversely, with a less dense solvent, the product will be in the top organic layer. Accurate identification of the layers is crucial to avoid accidental discarding of the desired product.

Experimental Protocol: Synthesis and Purification

The physical properties discussed are central to the practical synthesis and purification of this compound. A common and relatively safe laboratory-scale synthesis avoids the use of hazardous liquid bromine.[5]

Reaction: Synthesis of this compound from 1,3-Cyclohexanedione.[1][2][5]

Principle: This method utilizes triphenylphosphine and carbon tetrabromide to generate a phosphonium salt in situ. The enol form of 1,3-cyclohexanedione then acts as a nucleophile, attacking this species. A subsequent rearrangement and elimination, driven by the formation of the highly stable P=O double bond in the triphenylphosphine oxide byproduct, yields the desired conjugated enone.[1]

Step-by-Step Methodology:

-

Inert Atmosphere: To a three-necked flask equipped with a stirrer and an argon or nitrogen inlet, add 1,3-cyclohexanedione and triphenylphosphine.[5]

-

Solvent Addition: Dissolve the reactants in a suitable organic solvent, such as benzene or cyclohexane.[5]

-

Reagent Addition: At room temperature (25-30 °C), slowly add a solution of carbon tetrabromide in the same solvent to the flask. The controlled addition is crucial to manage any exotherm.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 25-30 °C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Solvent Removal: Wash the solid filter cake with the solvent and combine the filtrates. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification (Vacuum Distillation): The crude liquid residue is then purified by vacuum distillation. Set up a distillation apparatus rated for high vacuum. Collect the fraction boiling at 78-82 °C at approximately 1 mmHg to obtain the pure, colorless liquid this compound.[5]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process, highlighting the key decision points and techniques employed.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The physical characteristics of this compound, specifically its high atmospheric boiling point and density greater than water, are not mere data points but are fundamental to its practical application in a research environment. The significant drop in boiling point under reduced pressure dictates the choice of vacuum distillation as the preferred purification method to ensure thermal stability and high purity. These properties, when understood and leveraged correctly, enable chemists to handle and utilize this valuable synthetic intermediate with precision, safety, and efficiency, paving the way for its successful application in the development of novel molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105218343B - Synthesis method of this compound.

Sources

An In-Depth Technical Guide to the Stability and Storage of 3-Bromocyclohex-2-enone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Bromocyclohex-2-enone (CAS No. 56671-81-9), a versatile synthetic building block in organic chemistry and drug discovery. Understanding the stability profile of this reagent is critical for ensuring experimental reproducibility, maximizing its synthetic utility, and maintaining laboratory safety.

Chemical Profile and Intrinsic Reactivity